

Application Notes and Protocols for AMPK Activator 6 (Compound GC)

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Compound of Interest

Compound Name: AMPK activator 6

Cat. No.: B12398889

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These application notes provide detailed protocols for the dissolution, storage, and experimental use of **AMPK activator 6**, also known as Compound GC or 3'-Prenylchalconaringenin. This compound has been identified as an activator of the AMP-activated protein kinase (AMPK) pathway, playing a crucial role in regulating cellular energy metabolism.^[1]

Product Information

Characteristic	Value
Compound Name	AMPK activator 6, Compound GC, 3'-Prenylchalconaringenin
CAS Number	189299-03-4
Molecular Formula	C ₂₅ H ₂₈ O ₅
Molecular Weight	408.49 g/mol
Biological Activity	Activates the AMPK signaling pathway; reduces lipid content in HepG2 and 3T3-L1 cells. ^[1]

Solubility and Storage

Proper dissolution and storage are critical for maintaining the stability and activity of **AMPK activator 6**. While specific solubility data for this compound is not readily available, the following recommendations are based on common practices for similar small molecule inhibitors and activators.

Table 1: Solubility and Storage Recommendations

Solvent	Recommended Concentration	Storage of Stock Solution	Storage of Dry Powder
DMSO	≥ 10 mg/mL (further validation recommended)	-20°C for short-term (1-2 months) or -80°C for long-term (up to 6 months)	-20°C

Note: It is highly recommended to perform a small-scale solubility test before preparing a large stock solution. The use of freshly opened, anhydrous DMSO is advised to prevent compound degradation.

Preparation of Stock Solutions

Materials:

- **AMPK activator 6** (Compound GC) powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile, polypropylene microcentrifuge tubes

Protocol:

- Equilibrate the **AMPK activator 6** powder to room temperature before opening the vial to prevent moisture condensation.
- Weigh the desired amount of powder using a calibrated analytical balance in a chemical fume hood.

- Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., for a 10 mM stock solution with a molecular weight of 408.49 g/mol , dissolve 4.085 mg in 1 mL of DMSO).
- Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for 5-10 minutes) may aid in dissolution.
- Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles.
- Label the aliquots clearly with the compound name, concentration, date, and store at -20°C or -80°C.

Experimental Protocols

The following are generalized protocols for studying the effects of **AMPK activator 6** in common cell lines. Optimal concentrations and incubation times should be determined empirically for each specific cell line and experimental setup.

In Vitro Treatment of Adherent Cells (e.g., HepG2, 3T3-L1)

Materials:

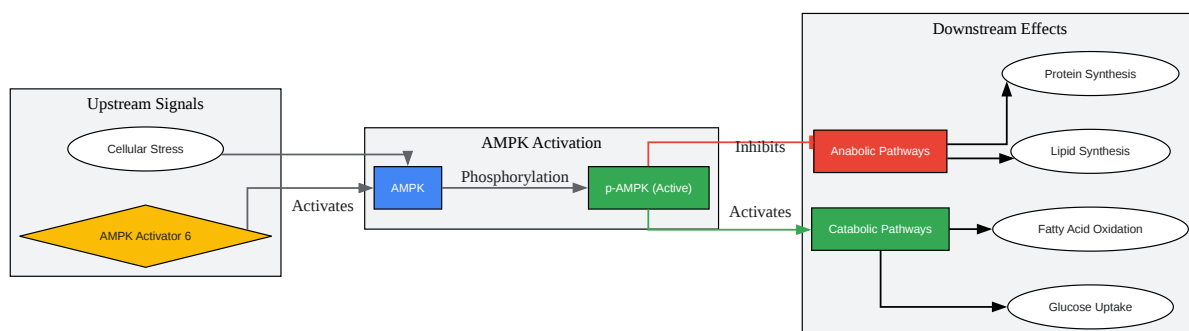
- Cultured HepG2 or 3T3-L1 cells in appropriate growth medium
- **AMPK activator 6** stock solution (e.g., 10 mM in DMSO)
- Complete growth medium
- Phosphate-buffered saline (PBS)
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Multi-well cell culture plates

Protocol:

- Seed the cells in multi-well plates at a density that will ensure they are in the logarithmic growth phase (typically 70-80% confluency) at the time of treatment.
- The following day, remove the growth medium and replace it with fresh medium containing the desired final concentration of **AMPK activator 6**. Prepare a vehicle control using the same final concentration of DMSO as in the treatment groups.
- To prepare the treatment medium, dilute the stock solution of **AMPK activator 6** directly into the fresh cell culture medium. For example, to achieve a final concentration of 10 μ M from a 10 mM stock, add 1 μ L of the stock solution to every 1 mL of medium.
- Incubate the cells for the desired period (e.g., 6, 12, or 24 hours) in a humidified incubator at 37°C with 5% CO₂.
- Following incubation, proceed with downstream analysis. For protein analysis, wash the cells with ice-cold PBS, and then lyse the cells with an appropriate lysis buffer.
- Collect the cell lysates and determine the protein concentration using a standard protein assay (e.g., BCA assay).
- Analyze the activation of the AMPK pathway by Western blotting for phosphorylated AMPK (p-AMPK) and its downstream target, phosphorylated Acetyl-CoA Carboxylase (p-ACC).

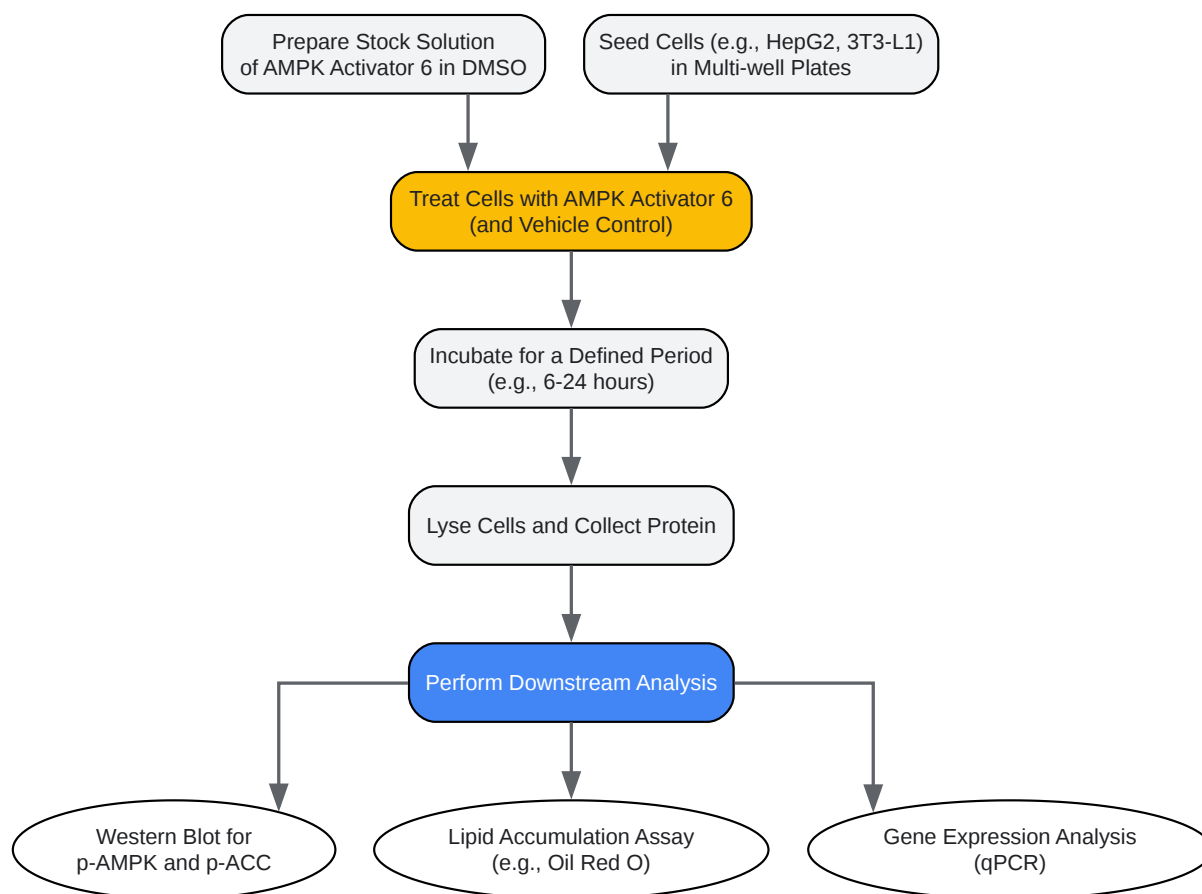
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the AMPK signaling pathway and a general experimental workflow for using **AMPK activator 6**.



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Caption: Simplified AMPK signaling pathway.



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Caption: General experimental workflow.

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References

- 1. csstc.org [csstc.org]

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